molecular formula C18H17ClN2O2 B4395982 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No. B4395982
M. Wt: 328.8 g/mol
InChI Key: DVGBXZNCTCMKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, also known as Ro 31-8220, is a synthetic compound that is widely used in scientific research. It belongs to the class of indolocarbazoles and acts as a potent protein kinase inhibitor.

Mechanism of Action

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 acts as a competitive inhibitor of ATP binding to protein kinases. It binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups from ATP to the substrate protein. This results in the inhibition of kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has been shown to have anti-inflammatory effects by inhibiting the activity of MAPK.

Advantages and Limitations for Lab Experiments

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 is a potent and selective protein kinase inhibitor that can be used to study the role of various kinases in cellular processes. It has a high affinity for the ATP-binding site of kinases and can inhibit their activity at low concentrations. However, 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has some limitations in lab experiments. It has poor solubility in water and requires the use of organic solvents such as DMSO. Additionally, 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has potential for future research in various fields. It can be used to study the role of protein kinases in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 can be used to develop new therapies for these diseases by targeting specific kinases. Future research can also focus on improving the solubility and toxicity profile of 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 to make it more suitable for use in lab experiments and potential clinical applications.
Conclusion:
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 is a synthetic compound that acts as a potent protein kinase inhibitor. It has been widely used in scientific research to study the role of kinases in various cellular processes. 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has a variety of biochemical and physiological effects and has potential for future research in various fields. However, it has some limitations in lab experiments that need to be addressed in future research.

Scientific Research Applications

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 is widely used in scientific research as a protein kinase inhibitor. It has been shown to inhibit a variety of protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has been used to study the role of these kinases in various cellular processes, including cell growth, differentiation, and apoptosis.

properties

IUPAC Name

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-23-15-5-6-17-16(10-15)13(11-21-17)7-8-20-18(22)12-3-2-4-14(19)9-12/h2-6,9-11,21H,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGBXZNCTCMKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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